N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Catalog No.
S547360
CAS No.
956958-53-5
M.F
C21H16N6O2S2
M. Wt
448.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2...

CAS Number

956958-53-5

Product Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

Molecular Formula

C21H16N6O2S2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27)

InChI Key

MQMKRQLTIWPEDM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

Solubility

Soluble in DMSO

Synonyms

XL147-II; XL147 II; XL147II; XL147 derivative II; XL147derivativeII; XL147-derivative-II;

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4

Description

The exact mass of the compound N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is 448.0776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), yields some basic information about the compound, including its chemical structure, formula (C21H16N6O2S2), and a CAS registry number (956958-53-5) []. However, there are no citations for published scientific research on this specific compound listed in PubChem.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

448.0776

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Akinleye A, Avvaru P, Furqan M, Song Y, Liu D. Phosphatidylinositol 3-kinase (PI3K) inhibitors as cancer therapeutics. J Hematol Oncol. 2013 Nov 22;6(1):88. doi: 10.1186/1756-8722-6-88. Review. PubMed PMID: 24261963; PubMed Central PMCID: PMC3843585.

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